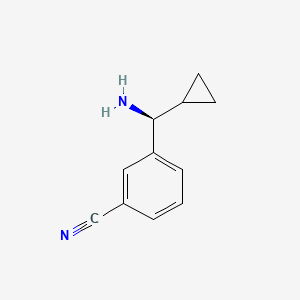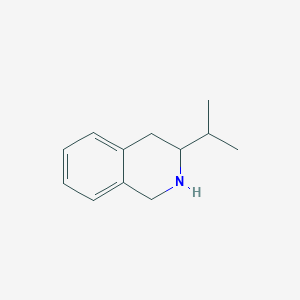![molecular formula C8H7ClN2 B11913523 6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)
6-(Chloromethyl)imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chloromethyl group at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,5-a]pyridine core can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition: The compound can undergo cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azido or thiomethyl derivatives.
Oxidation: Products may include N-oxides or other oxidized forms.
Reduction: Reduced forms of the imidazo[1,5-a]pyridine ring.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: Its derivatives are explored for use in optoelectronic devices and sensors.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)imidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but different position of the nitrogen atom in the ring system.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
6-Methylimidazo[1,5-a]pyridine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
6-(Chloromethyl)imidazo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
6-(chloromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H,3H2 |
Clave InChI |
AVQTWZPMGHTSSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN2C1=CN=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


